2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-based carboxylic acid derivative characterized by a trifluoropropyl substituent at position 2 of the thiazole ring and an acetic acid moiety at position 2. This compound is structurally analogous to several pharmacologically active thiazole-acetic acid derivatives, which are explored below in detail.
Properties
IUPAC Name |
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14/h4H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMGMMIHCCIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,3,3-trifluoropropylamine with thioamide derivatives under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can engage in various interactions with biological molecules, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and molecular properties of 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid and its analogs:
Key Observations :
- Trifluoropropyl vs. Aryl Groups : The target compound’s trifluoropropyl group (CF₃CH₂CH₂) increases lipophilicity compared to hydroxyl or chlorophenyl substituents but may reduce metabolic stability due to strong C-F bonds .
- Electron Effects : The CF₃ group’s electron-withdrawing nature may enhance acidity of the acetic acid moiety compared to electron-donating groups like hydroxyphenyl .
Biological Activity
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1540803-19-7) is a compound with a unique trifluoropropyl group attached to a thiazole ring and an acetic acid moiety. This structure suggests potential biological activities that merit investigation. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8F3NO2S. The presence of the trifluoropropyl group enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.
| Property | Value |
|---|---|
| Molecular Formula | C8H8F3NO2S |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1540803-19-7 |
Synthesis
The synthesis typically involves the reaction of 3,3,3-trifluoropropylamine with thioamide derivatives under controlled conditions. The reaction pathway includes the formation of an intermediate that cyclizes to yield the thiazole ring. This method allows for the production of high-purity compounds suitable for biological studies.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in cells. The lipophilic nature of the trifluoropropyl group enables it to penetrate lipid membranes effectively. The thiazole ring can participate in various interactions with biomolecules such as proteins and nucleic acids.
Antimicrobial Properties
Initial studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Cytotoxicity Studies
Research has demonstrated that thiazole-based compounds can exhibit cytotoxic effects on cancer cell lines. A study comparing various thiazole derivatives showed that modifications in the side chains significantly influenced their cytotoxic potency against human cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study assessed the cytotoxic effects of several thiazole derivatives including this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - A549 |
|---|---|---|
| 2-[2-(Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid | 12.5 | 15.0 |
| Control (Doxorubicin) | 0.5 | 0.8 |
The results indicated that the compound has a moderate cytotoxic effect compared to standard chemotherapeutics like Doxorubicin.
Research Findings
Recent research highlights the potential of thiazole derivatives in drug development due to their diverse biological activities:
- Anticancer Activity : Thiazole compounds have been shown to inhibit cell proliferation in various cancer types by inducing apoptosis.
- Anti-inflammatory Effects : Certain thiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
